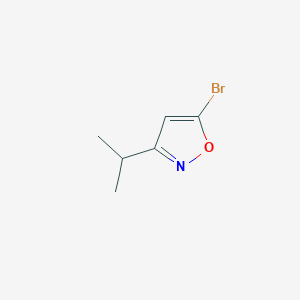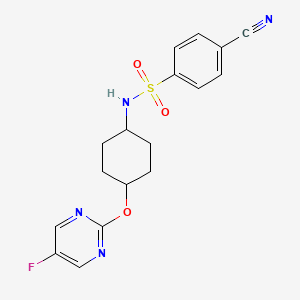![molecular formula C26H21N5O B2561392 3,3-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide CAS No. 894064-06-3](/img/structure/B2561392.png)
3,3-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,3-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide” is a compound with the molecular formula C26H21N5O . It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,4-triazole ring fused with a pyridazine ring, both of which are substituted by phenyl groups . Further structural analysis would require more specific data.Physical and Chemical Properties Analysis
The compound has an average mass of 419.478 Da and a monoisotopic mass of 419.174622 Da . More specific physical and chemical properties are not detailed in the retrieved sources.Scientific Research Applications
Antiviral Activity
Some derivatives of [1,2,4]triazolo[4,3-b]pyridazines, related to the specified compound, have shown promising antiviral activity. For example, certain products revealed significant activity against the Hepatitis-A virus (HAV), with specific compounds demonstrating high effectiveness in reducing virus count in cell culture assays (Shamroukh & Ali, 2008).
Coordination Compounds Synthesis
[1,2,4]Triazolo[4,3-b]pyridazine derivatives have been utilized in the synthesis of novel zinc and copper coordination complexes. These complexes, characterized by X-ray diffraction, showed varying structural forms, from mononuclear structures to more complex trinuclear and 1D chain structures (Chen et al., 2009).
Antimicrobial Properties
Compounds with a 1,2,4-triazolo[4,3-b]pyridazine structure have been synthesized and evaluated for their antimicrobial properties. These compounds, including derivatives of 3-substituted phenyl-6-substituted phenyl-1,2,4-triazolo[4,3-b]pyridazines, have shown significant antituberculostatic, antifungal, and antibacterial activities (Islam & Siddiqui, 2010).
Structural Analysis and Properties
The structural properties of compounds with 1,2,4-triazolo[4,3-b]pyridazine motifs have been analyzed, with studies revealing details like intramolecular hydrogen bonding and conformational characteristics. Such structural studies are essential for understanding the physicochemical properties and potential applications of these compounds (Goh et al., 2010).
Synthesis and Reactions
The synthesis processes involving triazolo[4,3-b]pyridazine derivatives have been explored in depth, leading to the creation of various compounds with potential biological and chemical applications. These synthesis methods are crucial for developing new drugs and materials with specific properties (Mekuskiene & Vainilavicius, 2007).
Future Directions
Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are also important in organocatalysis, agrochemicals, and materials science . The development of new derivatives and the exploration of their biological activities could be potential future directions.
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are known to bind readily in biological systems, indicating that they may interact with their targets through binding .
Biochemical Pathways
Triazole compounds have been shown to exhibit versatile biological activities, suggesting that they may affect multiple pathways .
Result of Action
Given the known biological activities of triazole compounds, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
3,3-diphenyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O/c32-26(17-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20)28-22-13-7-12-21(16-22)24-14-15-25-29-27-18-31(25)30-24/h1-16,18,23H,17H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSPYWHPLCFWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzenesulfonamide](/img/structure/B2561310.png)

![3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2561315.png)

![tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2561318.png)



![N-benzyl-2-(3-(2-phenoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2561325.png)
![N-cyclohexyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2561326.png)
![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2561328.png)
![Ethyl 1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-3-carboxylate](/img/structure/B2561330.png)
![3-(4-chlorophenyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2561331.png)
